1-Methyl-4,6-diphenylpyrimidin-1-ium
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Overview
Description
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C17H15IN2. It is a pyrimidinium salt, characterized by the presence of a positively charged nitrogen atom within the pyrimidine ring, and is often used in various chemical and biological research applications.
Preparation Methods
The synthesis of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide typically involves the reaction of 4,6-diphenylpyrimidine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or hydroxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like acetonitrile, ethanol, and water, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The positively charged nitrogen atom in the pyrimidine ring allows the compound to bind to negatively charged sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyridinium iodide: This compound is structurally similar but has a pyridinium ring instead of a pyrimidinium ring.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is a precursor to 1-Methyl-4-phenylpyridinium iodide and is also used in neurotoxicity studies.
The uniqueness of this compound iodide lies in its specific structure and the resulting chemical and biological properties, which make it valuable for a variety of research applications.
Properties
Molecular Formula |
C17H15N2+ |
---|---|
Molecular Weight |
247.31g/mol |
IUPAC Name |
1-methyl-4,6-diphenylpyrimidin-1-ium |
InChI |
InChI=1S/C17H15N2/c1-19-13-18-16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-13H,1H3/q+1 |
InChI Key |
AECFSBAHQBFCIL-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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